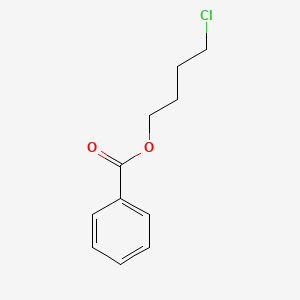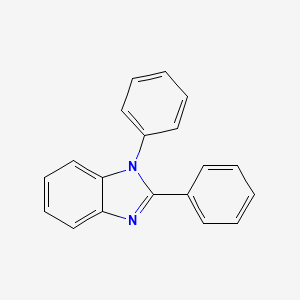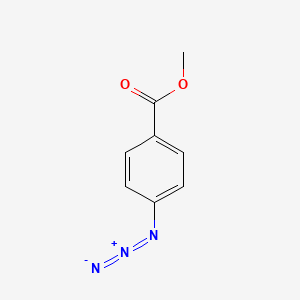
Methyl 4-azidobenzoate
Übersicht
Beschreibung
Methyl 4-azidobenzoate is a derivative of methyl benzoate . It is a photoactive, heterobifunctional cross-linking reagent .
Physical And Chemical Properties Analysis
Methyl 4-azidobenzoate has a molecular weight of 177.16 . It is typically available as a solution with a concentration of 0.5 M in tert-butyl methyl ether . The solution has an assay of ≥95% (HPLC), and it contains ≤2.0% water . It is stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Summary of the Application: Methyl 4-azidobenzoate is used in the synthesis of the first integrated triazolium-containing MOF linker and the first MOFs containing linkers of this type .
- Methods of Application: The compound was synthesized in three steps by a ‘click’ reaction of methyl 4-ethynylbenzoate with methyl 4-azidobenzoate, followed by methylation .
- Results or Outcomes: The synthesis of the first integrated triazolium-containing MOF linker and the first MOFs containing linkers of this type was successfully achieved .
Application in Staudinger Reduction
- Scientific Field: Organic Chemistry
- Summary of the Application: Methyl 4-azidobenzoate is used as a model substrate in the Staudinger reduction .
- Methods of Application: The compound was used in a reaction with ortho-phosphinoarenesulfonamide .
- Results or Outcomes: The major product was the triphenylphosphine-derived aza-ylide, while the characteristic signals of methyl 4-aminobenzoate were not observed in the 1H NMR .
Application in Biomedicine
- Scientific Field: Biomedicine
- Summary of the Application: Methyl 4-azidobenzoate is used in the development of novel Para-Aminobenzoic Acid (PABA) analogs with potential therapeutic applications .
- Methods of Application: The compound is used as a building block in pharmaceutical research and development due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
- Results or Outcomes: PABA compounds have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .
Application in Fluorescence Studies
- Scientific Field: Physical Chemistry
- Summary of the Application: Methyl 4-azidobenzoate is used in studies investigating the effect of cyclodextrins on the absorption and emission properties of P-methylaminobenzoate derivatives .
- Methods of Application: Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of methyl 4-aminobenzoate and its inclusion complexes with α and γ-cyclodextrins were conducted .
- Results or Outcomes: Absorption and emission spectra of free and encapsulated P-methylaminobenzoate derivatives were successfully analyzed and compared with experimental results .
Application in Antimicrobial and Cytotoxic Agents
- Scientific Field: Biomedicine
- Summary of the Application: Methyl 4-azidobenzoate is used in the development of novel antimicrobial and cytotoxic agents .
- Methods of Application: The compound is combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .
- Results or Outcomes: The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Application in Fluorescent Properties of Dyes
- Scientific Field: Physical Chemistry
- Summary of the Application: Methyl 4-azidobenzoate is used in studies investigating the different fluorescent properties of dyes in inclusion complexes with cyclodextrins and cucurbit .
- Methods of Application: Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of methyl 4-aminobenzoate and its inclusion complexes with α and γ-cyclodextrins were conducted .
- Results or Outcomes: Absorption and emission spectra of free and encapsulated P-methylaminobenzoate derivatives were successfully analysed and compared with experimental results .
Safety And Hazards
Methyl 4-azidobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, it is recommended to get medical advice/attention .
Eigenschaften
IUPAC Name |
methyl 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRGDSQDQHZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174390 | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-azidobenzoate | |
CAS RN |
20442-96-0 | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-azidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



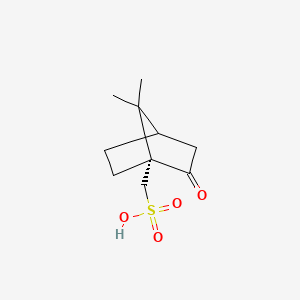
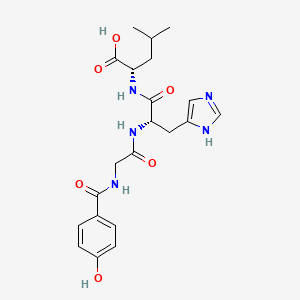

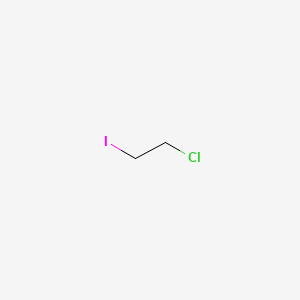

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)

